Oxyfedrine hydrochloride
CAS No.: 14223-94-0
Cat. No.: VC1803605
Molecular Formula: C19H24ClNO3
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14223-94-0 |
|---|---|
| Molecular Formula | C19H24ClNO3 |
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 |
| Standard InChI Key | JMUPNNYLJGSMPK-JPJJPTBZSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
| SMILES | CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |
Introduction
Chemical Structure and Properties
Chemical Identity
Oxyfedrine hydrochloride is an amino ketone derivative with the IUPAC name 3-[(2-Hydroxyl-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one hydrochloride . It is classified as a phenethylamine and amphetamine derivative with a distinctive chemical structure that contributes to its specific therapeutic effects.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₃·HCl |
| Molecular Weight | 349.852 g/mol |
| Physical Appearance | White crystalline powder |
| Solubility | Soluble in chloroform, methanol, ethanol, ethyl acetate, and water |
| Stereochemistry | Available in both absolute and racemic forms |
| Defined Stereocenters | 2/2 |
The compound is structurally characterized as l-norephedrine with a bulky and lipophilic 3-methoxypropiophenone substituent at the nitrogen atom . It can be synthesized through Mannich condensation of phenylpropanolamine with formaldehyde and m-acetanisole (3-acetylanisole) .
Structural Features
Oxyfedrine hydrochloride contains several functional groups that contribute to its pharmacological activity and chemical reactivity, including:
-
Secondary amine group
-
Ketone group
-
Hydroxyl group
-
Methoxy substituent on the aromatic ring
These functional groups provide sites for metabolic transformations and interactions with biological receptors, particularly β-adrenergic receptors .
Pharmacological Properties
Mechanism of Action
Oxyfedrine functions primarily as a β-adrenergic receptor partial agonist, demonstrating non-selective activity toward β₁ and β₂-adrenergic receptors . This partial agonism at beta receptors contributes to its potent antianginal properties and ability to increase coronary blood flow in both normal and ischemic myocardial regions .
The compound exhibits selectivity for β-adrenergic receptors over α-adrenergic receptors, though at high concentrations it may interact with α-adrenergic receptors as a partial agonist or antagonist . Notably, oxyfedrine is metabolized to norephedrine, which functions as a norepinephrine releasing agent, suggesting that part of oxyfedrine's sympathomimetic effects may be mediated indirectly through this metabolic pathway .
| Drug Class |
|---|
| Sympathomimetic |
| Coronary vasodilator |
| β-Adrenergic receptor partial agonist |
| Norepinephrine releasing agent |
Pharmacokinetics
Oxyfedrine hydrochloride demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy.
| Parameter | Value |
|---|---|
| Bioavailability (oral) | 85% |
| Protein Binding | Almost 100% |
| Elimination Half-Life | 4.2 hours |
| Major Metabolite | Norephedrine |
| Excretion | 90% in urine (as active metabolites) |
The high oral bioavailability (85%) indicates efficient absorption following oral administration, while the extensive protein binding suggests limited free drug concentration in plasma but potential for drug interactions . The moderate elimination half-life of 4.2 hours necessitates multiple daily dosing regimens for maintained therapeutic effect.
Clinical Applications
Approved Therapeutic Indications
Oxyfedrine hydrochloride has been approved for several cardiovascular conditions:
-
Coronary heart disease
-
Angina pectoris
-
Acute myocardial infarction
The compound has been marketed under several trade names, including Ildamen, Modacor, and Myofedrin . Historically, oxyfedrine has been marketed in Europe, Hong Kong, India, and Central America, though currently it appears to remain in active clinical use primarily in India .
Routes of Administration
Oxyfedrine hydrochloride can be administered through multiple routes:
| Route | Indications |
|---|---|
| Oral | Primary route for chronic treatment of angina pectoris |
| Intravenous | Used in acute settings such as myocardial infarction |
The flexibility in administration routes enhances its clinical utility across different cardiovascular emergency and maintenance therapy scenarios.
Dosage Information
Recommended Dosage Regimens
Clinical studies and approved prescribing information provide specific dosage guidelines for oxyfedrine hydrochloride:
| Dosage | Frequency | Status | Population |
|---|---|---|---|
| 24 mg | Three times daily | Recommended dose | Adults with cardiovascular conditions |
| 32 mg | Three times daily | Higher than recommended | Adults with cardiovascular conditions |
| 8-24 mg | Three times daily | General therapeutic range | Adults with angina pectoris/myocardial infarction |
The dosage should be determined based on individual patient response, severity of condition, and presence of concurrent medications or comorbidities .
| Adverse Effect | Incidence | Associated Dosage |
|---|---|---|
| Nausea | 3.3% | 32 mg three times daily |
| Vomiting | 3.3% | 32 mg three times daily |
| Taste loss | 4.3% | 24 mg three times daily |
| Myocardial infarction | 4.3% | 24 mg three times daily |
These adverse events were significant enough to lead to treatment discontinuation in the affected patients . The occurrence of myocardial infarction as an adverse event at the recommended dosage warrants careful patient monitoring and risk assessment prior to initiating therapy.
Research Findings
Antimicrobial Properties
One of the most intriguing recent discoveries regarding oxyfedrine hydrochloride is its significant antimicrobial activity. Research has demonstrated that among ten cardiovascular drugs screened for potential antimicrobial properties, oxyfedrine hydrochloride exhibited pronounced antimicrobial effects against both Gram-positive and Gram-negative bacteria .
In vitro studies tested oxyfedrine against 471 bacterial strains from two Gram-positive and fourteen Gram-negative genera. The minimum inhibitory concentration (MIC) of oxyfedrine typically ranged from 50-200 μg/ml for most strains, with some bacteria exhibiting sensitivity at even lower concentrations .
Animal experiments provided further evidence of oxyfedrine's antimicrobial efficacy:
| Experimental Model | Intervention | Result |
|---|---|---|
| Swiss strain white mice | Oxyfedrine at 15, 30, and 60 μg/mouse | Significant protection against challenge with 50 MLD of virulent Salmonella typhimurium |
The in vivo results demonstrated highly significant protective effects according to chi-square statistical analysis, suggesting potential clinical applications beyond cardiovascular therapy .
Synergistic Effects with Antibiotics
Further research has explored the potential synergistic effects between oxyfedrine hydrochloride and established antibiotics. In a comprehensive study, ten bacterial strains sensitive to both oxyfedrine and six antibiotics (benzyl penicillin, chloramphenicol, ciprofloxacin, erythromycin, streptomycin, and tetracycline) were selected for evaluation .
The results demonstrated statistically significant synergism between oxyfedrine and tetracycline in disc diffusion tests compared to their individual effects (p<0.01). This synergism was confirmed through checkerboard analysis, yielding a fractional inhibitory concentration (FIC) index of 0.37 .
Mouse protection tests further validated this synergistic relationship:
| Experimental Design | Statistical Significance |
|---|---|
| Infected mice treated with oxyfedrine-tetracycline combination | p<0.0001 (Student's t-test) |
These findings suggest that oxyfedrine could potentially enhance extended antibiotic therapy in various microbial diseases and may offer new approaches to addressing drug-resistant bacterial infections .
Analytical Methods
Spectrophotometric Determination
For quality control and pharmaceutical analysis purposes, several methods have been developed for the quantitative determination of oxyfedrine in bulk samples and dosage forms. A notable advancement is the development of a simple, sensitive, and highly accurate visible spectrophotometric method .
This method leverages oxyfedrine's functional groups (secondary amine, keto, and hydroxyl) of varied reactivity. The analytical procedure is based on an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of sodium metaperiodate (NaIO₄) .
Under reaction conditions, MBTH undergoes oxidation, losing two electrons and one proton to form an electrophilic intermediate that can be detected spectrophotometrically. This approach provides a reliable, economical method for oxyfedrine quantification in pharmaceutical preparations .
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